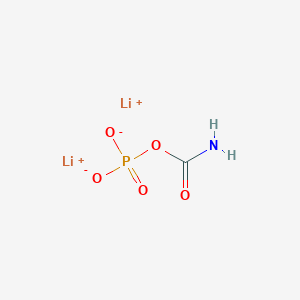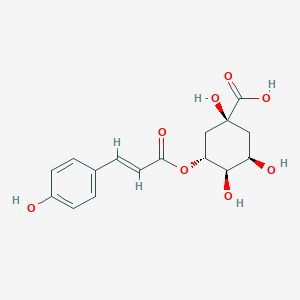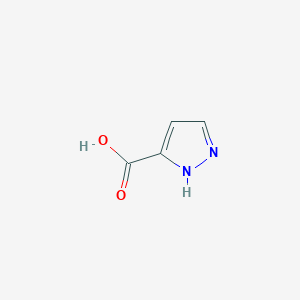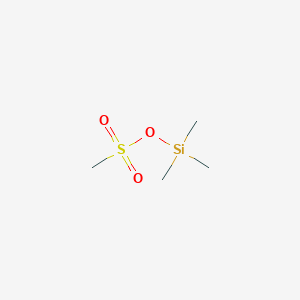
Dilithium carbamoyl phosphate
Descripción general
Descripción
Dilithium carbamoyl phosphate is the monoanhydride of carbamic acid with phosphoric acid . It is an important intermediate metabolite and is synthesized enzymatically by carbamyl-phosphate synthase (ammonia) and carbamoyl-phosphate synthase (glutamine-hydrolyzing) .
Synthesis Analysis
Dilithium carbamoyl phosphate is synthesized enzymatically by carbamyl-phosphate synthase (ammonia) and carbamoyl-phosphate synthase (glutamine-hydrolyzing) . The amino nitrogen-containing acceptor molecules include aspartate, ornithine, and various ornithine derivatives such as α-ornithine or ornithine-containing peptides, and β-2,3-diamminopropionate and β-2,4-diaminobutyrate . The enzymes catalyzing this group of reactions are termed α-transcarbamylases .
Molecular Structure Analysis
The molecular formula of Dilithium carbamoyl phosphate is CH2Li2NO5P . The molecular weight is 152.9 g/mol .
Chemical Reactions Analysis
Dilithium carbamoyl phosphate is involved in various biochemical pathways. The nitrogen amino group is the acceptor of the carbamyl group of CP during the transcarbamylation reaction catalyzed by transcarbamylases . In the biosynthesis of the antibiotics, viomycin, capreomycins, tuberactinomycines, and zwittermicin A, one reaction step involves the transfer of the carbamyl group from CP to β-2,3-diaminopropionate to form β-ureidoalanine .
Aplicaciones Científicas De Investigación
Essential Intermediate in Biosynthesis
Carbamyl phosphate (CP) is well-known as an essential intermediate of pyrimidine and arginine/urea biosynthesis . It plays a crucial role in the formation of these important biological molecules.
Enzyme Synthesis
Enzymatically, CP can be synthesized using three different classes of enzymes: ATP-grasp fold protein based carbamyl phosphate synthetase (CPS); Amino-acid kinase fold carbamate kinase (CK)-like CPS (anabolic CK or aCK); and Catabolic transcarbamylase .
Carbamyl Group Donor
CP can donate its carbamyl group to the amino nitrogen of many important molecules including the most well-known ornithine and aspartate in the arginine/urea and pyrimidine biosynthetic pathways . It can also donate its carbamyl group to the hydroxyl oxygen of a variety of molecules, particularly in many antibiotic biosynthetic pathways .
Phosphate Group Donor
CP is also involved in transferring its phosphate group to ADP to generate ATP in the fermentation of many microorganisms . This reaction is catalyzed by carbamate kinase .
Carbonic Anhydrase Inhibitor
Carbamoyl phosphate has been shown to inhibit carbonic anhydrase (CA) isozymes CA I, CA II and CA III . This makes it the most potent, naturally occurring inhibitor of carbonic anhydrase yet found .
Study of Nitrogen Metabolism
Carbamoylphosphate is used to study processes involving the mammalian urea cycle and nitrogen metabolism . It provides insights into how organisms handle nitrogenous waste products.
Mecanismo De Acción
Target of Action
Dilithium carbamoyl phosphate primarily targets carbonic anhydrase (CA) isoenzymes CA I, CA II, and CA III . These enzymes are involved in maintaining acid-base balance in the body, helping to transport carbon dioxide out of tissues.
Mode of Action
Dilithium carbamoyl phosphate acts as an inhibitor of the carbonic anhydrase isoenzymes . It binds to these enzymes, preventing them from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons . This inhibition disrupts the normal function of these enzymes.
Biochemical Pathways
The inhibition of carbonic anhydrase isoenzymes by dilithium carbamoyl phosphate affects the urea cycle and nitrogen metabolism . It also acts as a substrate for ornithine transcarbamylase , an enzyme involved in the urea cycle . The urea cycle is a series of biochemical reactions that produce urea from ammonia. This is a crucial process as it helps the body get rid of excess nitrogen.
Pharmacokinetics
Given its molecular weight and structure , it is likely to be absorbed and distributed throughout the body, metabolized, and then excreted.
Result of Action
The inhibition of carbonic anhydrase isoenzymes by dilithium carbamoyl phosphate can lead to a decrease in the production of bicarbonate and protons, potentially affecting pH balance within the body . Its role as a substrate for ornithine transcarbamylase could influence the urea cycle, affecting how the body handles excess nitrogen .
Safety and Hazards
Dilithium carbamoyl phosphate is a crucial compound employed in the management of hyperammonemia and various urea cycle disorders characterized by defects in nitrogen metabolism . Its precise mechanism of action involves the facilitation of crucial biochemical pathways that regulate ammonia detoxification and waste elimination processes .
Direcciones Futuras
In the biosynthesis of the antibiotics, viomycin, capreomycins, tuberactinomycines, and zwittermicin A, one reaction step involves the transfer of the carbamyl group from CP to β-2,3-diaminopropionate to form β-ureidoalanine . This suggests potential future directions for the use of Dilithium carbamoyl phosphate in the synthesis of these and potentially other antibiotics .
Propiedades
IUPAC Name |
dilithium;carbamoyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4NO5P.2Li/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHZSMCNIUXAIJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].C(=O)(N)OP(=O)([O-])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Li2NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171923 | |
| Record name | Dilithium carbamoyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dilithium carbamoyl phosphate | |
CAS RN |
1866-68-8 | |
| Record name | Dilithium carbamoyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dilithium carbamoyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilithium carbamoyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.892 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DILITHIUM CARBAMOYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P90E6ZC3FB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















